molecular formula C25H27N3O3 B3296611 N-benzyl-N-ethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide CAS No. 893987-28-5

N-benzyl-N-ethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

Cat. No.: B3296611
CAS No.: 893987-28-5
M. Wt: 417.5 g/mol
InChI Key: SDHDQZPCLWACLC-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a synthetic small molecule featuring a complex multi-ring structure centered on an indole scaffold, a heterocycle prevalent in many bioactive substances. The molecular architecture, which includes acetamide and pyrrolidine motifs, suggests potential for diverse research applications. Compounds with similar structural elements, such as related N-substituted indole derivatives, are frequently investigated in medicinal chemistry for their biological properties . For instance, some indolizine-3-yl-2-oxoacetamide analogs have been identified and patented for their utility as antifungal agents . Furthermore, molecules incorporating a pyrrolidine-ethyl chain linked to a nitrogen-containing heterocycle, like indazole, have been reported as potent, orally efficacious antagonists for specific receptors in metabolic disease research . This indicates that this compound may be a valuable chemical tool for probing similar biological pathways. Its precise mechanism of action and full research potential are yet to be characterized. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-2-26(16-19-10-4-3-5-11-19)25(31)24(30)21-17-28(22-13-7-6-12-20(21)22)18-23(29)27-14-8-9-15-27/h3-7,10-13,17H,2,8-9,14-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHDQZPCLWACLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole nitrogen can be oxidized to form N-oxide derivatives.

  • Reduction: The carbonyl groups can be reduced to hydroxyl groups.

  • Substitution: The benzyl and ethyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Indole N-oxide derivatives.

  • Reduction: Hydroxylated derivatives.

  • Substitution: Derivatives with different substituents on the benzyl or ethyl groups.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural elements and molecular weights (MW) of the target compound and analogs:

Compound Name/ID Indole Substitution Acetamide Substituents Heterocycle/Polar Groups MW (g/mol) Biological Activity (if reported) Reference
Target Compound 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl] N-benzyl, N-ethyl Pyrrolidinyl ~435.5* Not explicitly reported
2-[1-(4-Chlorobenzyl)-1H-Indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851) 1-(4-chlorobenzyl) N-pyridin-4-yl Chlorine, pyridine ~407.9 Tubulin inhibitor (anticancer)
N-[(4-Methylphenyl)methyl]-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl] N-(4-methylbenzyl), sulfanyl linker Pyrrolidinyl, thioether ~421.5 Not reported
N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide None (unsubstituted indole) N-benzyl, N-methyl None ~308.4 Commercial (medicinal use, unspecified)
2-(2-Oxobenzo[cd]indol-1(2H)-yl)-N-(3-pyridinylmethyl)acetamide Benzo[cd]indole (extended aromatic) N-(3-pyridinylmethyl) Pyridine ~317.3 Not reported
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (IJUSOW) 1-ethyl, 5-methoxy N-(4-methoxyphenyl) Methoxy groups ~348.4 Not reported

*Estimated based on molecular formula.

Key Observations:

Indole Substitution :

  • The target compound and ’s analog share the 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl] group, which may improve solubility or receptor interaction compared to simpler substituents (e.g., benzyl or ethyl in ).
  • Extended aromatic systems (e.g., benzo[cd]indole in ) increase MW and may reduce bioavailability.

Acetamide Substituents: N-Benzyl-N-ethyl vs. Sulfanyl linker in introduces a thioether, which could alter metabolic stability compared to carbonyl-linked analogs.

Heterocycles and Polar Groups: Pyrrolidinyl (target, ) vs. pyridine (): Pyrrolidinyl is non-aromatic and may improve membrane permeability, while pyridine enhances π-π interactions. Methoxy groups () increase hydrophobicity but may enhance receptor binding through van der Waals interactions.

Physicochemical Properties

  • Solubility : Pyrrolidinyl and pyridinyl groups (target, ) may enhance aqueous solubility compared to purely aromatic analogs ().
  • Metabolic Stability : Thioether linkages () could resist oxidative metabolism better than carbonyl groups.

Biological Activity

N-benzyl-N-ethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and notable biological activities, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This formula indicates the presence of a benzyl group, an ethyl group, and a pyrrolidine moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. The details of the synthesis can vary based on the specific reaction conditions and starting materials used.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of indole have been shown to possess potent activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis . The specific mechanism often involves disruption of cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Properties

Research has also explored the anticancer potential of indole derivatives. Compounds like N-benzyl-N-ethyl derivatives have been noted for their ability to induce apoptosis in cancer cells through mechanisms such as activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Biological Activities

Activity Effect Mechanism
AntimicrobialInhibition of bacterial growthDisruption of cell wall synthesis
AnticancerInduction of apoptosisActivation of caspases
AntitrypanosomalInhibition of TrypanosomaTargeting metabolic pathways

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several indole derivatives, including those structurally related to N-benzyl-N-ethyl compounds. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this class may serve as a basis for developing new antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies have shown that N-benzyl-N-ethyl derivatives exhibit cytotoxic effects on various cancer cell lines. For example, a derivative was tested against breast cancer cell lines and showed a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Research Findings

Research findings indicate that the biological activity of N-benzyl-N-ethyl derivatives is closely linked to their structural components. The presence of the indole ring system is crucial for maintaining activity against Trypanosoma species, making it a promising candidate for further development in antitrypanosomal therapies .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for improved yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting temperature, solvent, and catalysts. For example, highlights a stepwise synthesis starting from indole derivatives, using acetyl chloride intermediates under controlled conditions. Reflux in ethanol with piperidine (as in ) can enhance reaction efficiency. Purification via recrystallization (e.g., methanol, as in ) improves purity. Monitoring reactions with TLC or HPLC ensures intermediate quality .

Q. What spectroscopic and crystallographic methods are most effective for structural confirmation?

  • Methodological Answer : Use advanced NMR techniques (e.g., 1,1-ADEQUATE for connectivity analysis) and X-ray crystallography. successfully assigned structures using these methods, while validated a related indole-pyrrolidine compound via crystallography. Pair ¹H/¹³C NMR with HSQC and HMBC for functional group analysis .

Q. How can purity and stability be assessed during synthesis and storage?

  • Methodological Answer : Employ HPLC with UV detection for purity quantification (≥95% threshold). Stability studies under varying temperatures and humidity (e.g., 25°C/60% RH) identify degradation products. Elemental analysis (±0.5% theoretical values, as in ) ensures compositional accuracy .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound's interaction with biological targets like tubulin?

  • Methodological Answer : Design competitive binding assays using fluorescently labeled tubulin (e.g., paclitaxel-FITC). ’s analog showed tubulin inhibition via displacement assays. Combine surface plasmon resonance (SPR) for kinetic analysis (KA/KD) and molecular docking to map binding pockets .

Q. What strategies are effective for structure-activity relationship (SAR) analysis of substituents on the indole and pyrrolidine moieties?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., halogenation on the benzyl group or pyrrolidine substitution). Test against biological targets (e.g., cancer cell lines in ). Use multivariate statistical analysis (e.g., PCA) to correlate structural features (logP, steric bulk) with activity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Standardize assay protocols (e.g., consistent cell lines, incubation times). Validate discrepancies via orthogonal methods (e.g., compare MTT assay results with flow cytometry apoptosis data). Meta-analysis of dose-response curves (IC₅₀ variability) identifies outliers due to assay conditions .

Q. What role do computational methods (e.g., DFT) play in validating experimental structural data?

  • Methodological Answer : Perform DFT calculations to predict NMR chemical shifts and compare with experimental data (e.g., used DFT to confirm hydrazone complexes). Molecular dynamics simulations assess conformational stability in solution, complementing crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-ethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-ethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.